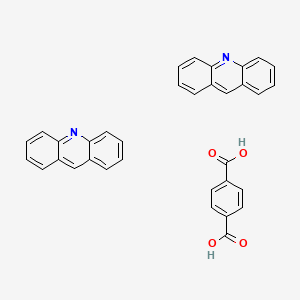

Acridine;terephthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

827348-12-9 |

|---|---|

Molecular Formula |

C34H24N2O4 |

Molecular Weight |

524.6 g/mol |

IUPAC Name |

acridine;terephthalic acid |

InChI |

InChI=1S/2C13H9N.C8H6O4/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*1-9H;1-4H,(H,9,10)(H,11,12) |

InChI Key |

GJJVXCMUIHLNEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC(=CC=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Conceptual Frameworks for Donor Acceptor Interactions in Molecular Assemblies

The formation and properties of molecular assemblies are often governed by donor-acceptor interactions. In this context, a donor is a chemical entity with a high-energy occupied molecular orbital (HOMO), making it prone to donating electron density. Conversely, an acceptor possesses a low-energy unoccupied molecular orbital (LUMO), enabling it to accept electron density. The interaction between these complementary components can lead to the formation of charge-transfer (CT) complexes, where a partial transfer of electronic charge occurs from the donor to the acceptor.

These non-covalent interactions are fundamental to the self-assembly of molecules into ordered nanostructures. researchgate.netresearchgate.net The alternate stacking of donor and acceptor molecules, driven by these CT interactions, can give rise to materials with fascinating electronic properties. researchgate.net The strength and nature of these interactions can be finely tuned by modifying the chemical structure of the donor and acceptor molecules, providing a powerful tool for controlling the morphology and function of the resulting supramolecular assemblies. acs.org In molecular donor-acceptor linked systems, understanding the interplay between electrons, spin behaviors, and atomic movements is crucial for applications ranging from photosynthesis and photocatalysis to organic solar cells. rsc.org

Significance of Co Crystallization and Supramolecular Engineering in Chemical Systems

Co-crystallization has become a significant technique in materials science and pharmaceutical development for its ability to modify the physicochemical properties of solid-state materials. nih.gov This process involves the aggregation of two or more different chemical entities into a single crystalline lattice through non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com It is a powerful tool in supramolecular engineering, a field focused on the design and synthesis of complex, functional systems from molecular components. nih.gov

The design of co-crystals relies on the principles of molecular recognition and self-assembly, often guided by the concept of supramolecular synthons. These are structural units within supermolecules that are formed by intermolecular interactions. researchgate.net By understanding and utilizing these synthons, scientists can rationally design and construct crystalline materials with desired properties, such as enhanced solubility, stability, and bioavailability in the case of pharmaceuticals, or specific electronic and optical properties for advanced materials. mdpi.comnih.gov The ability to create multicomponent crystals without altering the covalent bonds of the constituent molecules offers a versatile strategy for developing novel functional materials. mdpi.com

Overview of Acridine and Terephthalic Acid As Building Blocks for Functional Materials

Directed Co-crystallization Approaches Utilizing Hydrogen-Bonding Synthons

The formation of co-crystals between a carboxylic acid and a pyridine-containing molecule like acridine is often guided by the predictable formation of a supramolecular synthon. nih.govrsc.org The most prominent interaction is the hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the acridine ring (O-H···N). rsc.orgnih.gov This interaction is a robust and directional force that serves as a primary tool in the rational design of acridine-carboxylic acid co-crystals. rsc.org

In the case of acridine co-crystals with various carboxylic acids, this acid-pyridine heterosynthon is the fundamental building block of the resulting supramolecular architecture. acs.org For instance, in co-crystals of acridine with hydroxybenzaldehyde isomers, the O–H···N hydrogen bond is consistently observed, forming a heterodimer. rsc.orgnih.gov The strength and geometry of these bonds are critical; analysis of the C–N–C bond angle within the acridine molecule can help distinguish between a neutral co-crystal (angles of 118–120°) and a salt where proton transfer has occurred (angles of 123–124°). rsc.orgnih.govresearchgate.net

Research on a co-crystal of a carbazole-acridine fused molecule with tetrafluoroterephthalic acid (TFTA) revealed Odonor···Nacceptor hydrogen bond distances of 2.592(1) Å and 2.609(1) Å, with angles of 168(2)° and 173(2)°, respectively. rsc.org These parameters are consistent with those reported for other co-crystals involving carboxylic acids and acridines. rsc.org The reliability of this hydrogen-bonding synthon allows for a directed approach to co-crystallization, where the predictable association between the acid and the base drives the assembly of the desired crystalline material. acs.org

| Co-crystal System | H-Bond Type | H-Bond Distance (Å) | H-Bond Angle (°) | Reference |

| Acridine-3-hydroxybenzaldehyde | O–H···N | 1.81(3) | 175(3) | rsc.orgnih.gov |

| Acridine-4-hydroxybenzaldehyde | O–H···N | 1.80(4) | 171(3) | rsc.org |

| Carbazole-Acridine-TFTA | Odonor···Nacceptor | 2.592(1) | 168(2) | rsc.org |

| Carbazole-Acridine-TFTA | Odonor···Nacceptor | 2.609(1) | 173(2) | rsc.org |

| Carbazole-Acridine-PFBA | Odonor···Nacceptor | 2.653(3) | 167(2) | rsc.org |

| Acridine-Thymol | N-O | 2.796(3) | N/A | uantwerpen.be |

Template-Assisted Nucleation and Crystal Growth for Polymorph Control

Dicarboxylic acids, including terephthalic acid, can be employed not just as co-formers but also as templates to direct the crystallization of acridine and induce the formation of new polymorphic forms. acs.org This strategy relies on using a sub-stoichiometric amount of the acid to influence the nucleation and growth of acridine from a supersaturated solution, guiding it into packing arrangements that differ from those formed in the absence of the template. researchgate.netacs.org

In a key study, terephthalic acid and cis,trans-muconic acid were used as templates to prepare two new polymorphs of acridine, designated VI and VII. acs.org The researchers hypothesized that the specific geometry and directional hydrogen-bonding capabilities of the dicarboxylic acids would pre-organize acridine molecules in the solution phase, thereby inhibiting the formation of the most thermodynamically stable polymorph (form II) and promoting the growth of new ones. acs.org

The use of 50 mol % of terephthalic acid in a slow solvent evaporation process reproducibly yielded acridine polymorph VI. acs.org Similarly, cis,trans-muconic acid was used to produce polymorph VII. acs.org This template-assisted approach demonstrates that additives can effectively manipulate the supramolecular arrangement and control polymorphism without being fully incorporated into the final crystal lattice in a 1:1 ratio, offering a powerful tool for accessing novel crystalline forms. acs.orgresearchgate.net

Mechanochemical Synthesis of Acridine-Carboxylic Acid Co-crystals

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as an efficient and environmentally friendly alternative to traditional solution-based methods for co-crystal synthesis. mdpi.comrsc.orgiucr.org Techniques such as neat (dry) grinding and liquid-assisted grinding (LAG) can produce co-crystals with high yields and minimal solvent waste. mdpi.comresearchgate.net

The LAG method was successfully used to synthesize a 1:1 co-crystal of acridine and diclofenac (B195802), a carboxylic acid-containing drug. mdpi.com This approach yielded a new crystal structure that differed from the 1:2 co-crystal previously obtained via solution crystallization. mdpi.com The mechanochemical synthesis was efficient, with a yield higher than 90%, and avoided the need for bulk solvents. mdpi.com Similarly, acridine-based co-crystals with thymol (B1683141) and carbazole (B46965) have been prepared mechanochemically. uantwerpen.be

Mechanochemical methods can sometimes produce different solid forms (polymorphs, salts, or co-crystals) than those obtained from solution, highlighting the importance of the preparation method in determining the final product. mdpi.commdpi.com For instance, the LAG of ethacridine (B1671378) with salicylic (B10762653) acid resulted in an anhydrous salt complex, whereas solution crystallization yielded hydrated structures. This demonstrates that mechanochemistry offers a distinct pathway for exploring the structural landscape of acridine-carboxylic acid systems.

Solution-Phase Crystallization Techniques for Acridine-Terephthalic Acid Systems

Solution-phase crystallization remains a fundamental and widely used method for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent and the crystallization conditions, such as temperature and evaporation rate, are critical factors that can influence the resulting polymorph and stoichiometry. acs.org

Slow evaporation from solution is a common technique for producing acridine-carboxylic acid co-crystals. For example, co-crystals of acridine with 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde were successfully grown by slow evaporation from an ethanol (B145695)/water mixture. nih.govscispace.com In the study that used terephthalic acid as a template, new acridine polymorphs were obtained by slow solvent evaporation from an ethanol/methanol (1:1) mixture and from dimethylformamide (DMF). acs.org

Isothermal evaporation of an acridine solution in ethanol is known to produce a specific polymorph (acridine II). researchgate.netacs.org However, the introduction of a dicarboxylic acid like terephthalic acid into the crystallization solution can disrupt this process and lead to different outcomes. acs.org The solvent itself can also play a decisive role; studies have shown that the crystallization of acridine from different solvents can yield different polymorphic forms, a factor that must be considered when designing co-crystallization experiments. acs.org

Exploration of Stoichiometric Ratios in Co-crystal Formation

The stoichiometry of the components is a defining characteristic of a co-crystal. nih.gov In acridine-carboxylic acid systems, different molar ratios of the acid and base can lead to the formation of distinct crystalline structures with varying properties. rsc.org The exploration of these ratios is a key aspect of co-crystal screening.

For example, studies involving acridine and the drug diclofenac have identified both a 1:1 and a 1:2 (acridine:diclofenac) co-crystal. mdpi.com The 1:1 form was synthesized using mechanochemistry, while the 1:2 form was obtained from solution crystallization, indicating that the synthetic method can influence the final stoichiometry. mdpi.com Similarly, a 1:2 co-crystal of (3-hydroxybenzoic acid)·(acridine)₂ has been reported. researchgate.net

The relative concentration of the co-formers in a solution can also dictate which stoichiometric form is more stable and likely to crystallize. Research on other systems has shown that the co-crystal richer in a particular co-former is often more stable at higher concentrations of that co-former. Energy calculations on acridine and phenazine (B1670421) co-crystals show that the contribution of interactions between the acridine molecules themselves to the total packing energy changes with stoichiometry, contributing 20.8–27.4% in 1:1 co-crystals but only 13.5–14.1% in 1:2 co-crystals. uantwerpen.be This demonstrates that varying the stoichiometric ratio directly alters the balance of intermolecular forces that stabilize the crystal lattice.

| System | Synthesis Method | Stoichiometry (Acridine:Co-former) | Resulting Form | Reference |

| Acridine:Diclofenac | Liquid-Assisted Grinding | 1:1 | Salt Co-crystal | mdpi.com |

| Acridine:Diclofenac | Solution Evaporation | 1:2 | Salt Co-crystal | mdpi.com |

| Acridine:3-Hydroxybenzoic Acid | N/A | 1:2 | Co-crystal | researchgate.net |

| Acridine:Thymol | Mechanochemical | 1:1 | Co-crystal | uantwerpen.be |

| Acridine:Carbazole | Mechanochemical | 1:1 | Co-crystal | uantwerpen.be |

| Acridine:Naproxen | Liquid-Assisted Grinding | 1:1 | Salt | rsc.org |

| Acridine:3-Hydroxybenzaldehyde | Slow Evaporation | 1:1 | Co-crystal | nih.gov |

| Acridine:4-Hydroxybenzaldehyde | Slow Evaporation | 1:1 | Co-crystal | nih.gov |

Analysis of Hydrogen Bonding Networks (O-H···N, C-H···O, O-H···π)

Hydrogen bonds are the primary driving force in the assembly of acridine and terephthalic acid molecules. The most prominent of these is the O-H···N hydrogen bond , formed between the carboxylic acid group of terephthalic acid and the nitrogen atom of the acridine ring. iucr.orgnih.gov This interaction is a frequently observed and robust supramolecular synthon in the crystal engineering of carboxylic acid and pyridine-based systems. iucr.org The formation of this bond is a key factor in the creation of co-crystals and salts. nih.gov

Beyond this primary interaction, weaker C-H···O hydrogen bonds also play a significant role in stabilizing the crystal lattice. rsc.orgnih.gov These interactions occur between the carbon-hydrogen bonds of the acridine and/or terephthalic acid molecules and the oxygen atoms of the carboxylic acid group. nih.govrsc.org For instance, in co-crystals of acridine with isomers of hydroxybenzaldehyde, these C-H···O bonds link heterodimers into chains. nih.gov

The interplay of these different types of hydrogen bonds leads to the formation of intricate networks that define the dimensionality and topology of the resulting supramolecular assembly.

Role of π-π Stacking Interactions in Crystal Packing and Stability

Alongside hydrogen bonding, π-π stacking interactions are a crucial factor in the crystal packing and stability of acridine-terephthalic acid systems. iucr.orgfigshare.com These non-covalent interactions occur between the aromatic rings of adjacent acridine molecules and between acridine and terephthalic acid molecules. iucr.orgmdpi.com The geometry of these interactions can vary, including face-to-face and offset stacking arrangements. libretexts.org

The presence and nature of π-π stacking can be influenced by other intermolecular forces, such as hydrogen bonding, which can affect the electron density of the aromatic rings and, consequently, the strength of the stacking interaction. rsc.org The combination of hydrogen bonding and π-π stacking leads to the formation of robust and well-defined supramolecular architectures. semanticscholar.org

Charge Transfer Interactions in Acridine-Dicarboxylic Acid Co-crystals

In some acridine-dicarboxylic acid co-crystals, charge transfer interactions can occur, adding another layer of complexity and influencing the material's electronic and optical properties. mdpi.comnih.gov These interactions typically happen between an electron-donating molecule and an electron-accepting molecule. In the context of acridine-terephthalic acid systems, terephthalic acid can act as an electron donor, while acridine can act as an electron acceptor. mdpi.comnih.gov

The occurrence of charge transfer can be identified by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the co-crystal. mdpi.comnih.gov If the HOMO is localized on the donor molecule (terephthalic acid) and the LUMO is on the acceptor molecule (acridine), it indicates a charge transfer from the donor to the acceptor. mdpi.comnih.gov This charge transfer can result in interesting photophysical properties, such as altered absorption and fluorescence spectra. researchgate.net For instance, a cocrystal of acridine and 2,4-dihydroxybenzaldehyde (B120756) exhibited a calculated HOMO-LUMO energy gap of 2.434 eV, indicating charge transfer interactions. mdpi.comnih.gov

Structural Diversity and Dimensionality of Supramolecular Assemblies

The combination of various intermolecular interactions, including hydrogen bonding and π-π stacking, gives rise to a remarkable structural diversity and dimensionality in supramolecular assemblies of acridine and terephthalic acid. rsc.orgrsc.orgresearchgate.net These assemblies can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) sheets and three-dimensional (3D) networks. nih.govrsc.org

For example, the strong O-H···N hydrogen bond often leads to the formation of heterodimers, which can then self-assemble into 1D chains. researchgate.net These chains can be further interconnected by weaker C-H···O hydrogen bonds or π-π stacking interactions to form 2D layers. rsc.org In some cases, these layers can stack upon one another to create a 3D architecture. nih.gov

The specific isomer of the dicarboxylic acid used can also significantly influence the final structure. For instance, co-crystals of acridine with different isomers of hydroxybenzaldehyde exhibit distinct crystal packing and supramolecular motifs. rsc.orgrsc.org This highlights the subtle yet crucial role of molecular geometry in directing the self-assembly process. The resulting supramolecular architectures can create host-guest networks, encapsulating solvent molecules or other small guests within their cavities. nih.govacs.org

Crystallographic Distinction between Co-crystals and Salts in Acridine-Carboxylic Acid Systems

A critical aspect in the study of acridine-carboxylic acid systems is the crystallographic distinction between co-crystals and salts . acs.orgresearchgate.net The key determinant is the location of the acidic proton from the carboxylic acid group. If the proton is transferred to the nitrogen atom of the acridine molecule, the resulting compound is a salt, characterized by the formation of acridinium (B8443388) and carboxylate ions. researchgate.networktribe.com Conversely, if the proton remains bonded to the carboxylic acid, even while participating in a strong hydrogen bond with the acridine nitrogen, the compound is classified as a co-crystal. worktribe.com

The differentiation between a salt and a co-crystal can be subtle and often requires careful analysis of crystallographic data. acs.org Bond lengths and angles within the acridine and carboxylic acid moieties can provide clues. For example, in acridine co-crystals, the C-N-C angle within the acridine ring is typically in the range of 118-120°, whereas in acridinium salts, this angle widens to 123-124°. nih.govscispace.com

The pKa difference between the carboxylic acid and acridine is a significant factor, but not always a definitive predictor of salt or co-crystal formation. acs.org In some instances, the distinction can be ambiguous, with the proton being disordered or shared between the donor and acceptor atoms. worktribe.com

| Parameter | Co-crystal | Salt |

| Proton Location | Remains on the carboxylic acid | Transferred to the acridine nitrogen |

| Acridine Moiety | Neutral acridine | Acridinium cation |

| Carboxylic Acid Moiety | Neutral carboxylic acid | Carboxylate anion |

| Acridine C-N-C Angle | ~118-120° nih.govscispace.com | ~123-124° nih.govscispace.com |

| Interaction | Strong hydrogen bond (O-H···N) | Ionic interaction (N⁺-H···O⁻) |

Photophysical Phenomena and Excited State Dynamics of Acridine Terephthalic Acid Assemblies

Absorption and Emission Spectroscopy in Various Media

The photophysical properties of acridine (B1665455) and its derivatives, which form the basis for understanding acridine-terephthalic acid assemblies, are highly sensitive to the surrounding medium. The absorption and emission spectra of acridine compounds exhibit significant shifts depending on the polarity of the solvent. acs.org For instance, the electronic absorption and emission spectra of acridine have been extensively studied, revealing the presence of low-lying valence singlet and triplet π → π* and n → π* excited states. acs.org Theoretical calculations support the model of a state reversal in the lowest singlet excited state as solvent polarity increases. acs.org

In aqueous solutions, the absorption spectra of acridine derivatives can be influenced by pH. For example, at low concentrations, the protonated form of acridine (acridinium) in aqueous solutions shows a fluorescence maximum at approximately 475 nm. researchgate.net The neutral and cationic forms of acridine derivatives have characteristically different optical properties. researchgate.net Specifically, the absorption spectra of isoquinoline, a related N-heterocycle, show distinct bands for the neutral and protonated species, with the neutral form absorbing at 268 nm and the protonated form at 328 nm in the presence of strong acids. nih.gov Similar, though less pronounced, changes are observed for acridine. nih.gov

The formation of supramolecular assemblies, such as those with terephthalic acid, can further modulate these properties. For example, the interaction of acridine red with a modified β-cyclodextrin in an aqueous solution leads to controlled photophysical behaviors. nankai.edu.cnacs.org The absorption spectrum of the acceptor (acridine red) should ideally overlap with the fluorescence emission spectrum of the donor for efficient energy transfer to occur. nankai.edu.cnacs.org

The table below summarizes the absorption and emission maxima for some acridine derivatives in different environments.

| Compound/System | Medium | Absorption Max (nm) | Emission Max (nm) |

| Acridine | Ethanol (B145695) | ~353 | - |

| Acridinium (B8443388) | Aqueous Solution (low conc.) | - | ~475 |

| Mes-Acr• | Acetonitrile (MeCN) | 350-400, 450-550 | - |

| Isoquinoline (Neutral) | - | 268 | - |

| Isoquinoline (Protonated) | - | 328 | - |

Data compiled from multiple sources. researchgate.netnih.govacs.orgnih.gov

Mechanisms of Delayed Fluorescence Induction in Supramolecular Assemblies

Delayed fluorescence in supramolecular assemblies involving acridine derivatives can arise from several mechanisms, with triplet-triplet annihilation (TTA) being a prominent pathway. nih.govoup.com TTA occurs when two molecules in their triplet excited state interact, leading to the formation of one molecule in an excited singlet state and the other in the ground state. The molecule in the excited singlet state then emits a photon, resulting in delayed fluorescence. oup.com This process is particularly relevant in systems where chromophores are held in close proximity, such as within DNA-acridine dye complexes or crystalline solids. nih.govoup.com

The intensity of TTA-based delayed fluorescence is directly dependent on the rate of intersystem crossing (ISC), which populates the triplet state. researchgate.net In some anthracene (B1667546) derivatives, which are structurally related to acridine, a more conjugated structure can enhance the ISC rate by aligning the S1 and T2 energy levels, thereby boosting the intensity of delayed fluorescence. researchgate.net

In the context of N-substituted acridone (B373769) derivatives, the solid-state packing plays a crucial role in controlling TTA, which manifests as delayed fluorescence. nih.gov Continuous π-stacking, whether parallel or antiparallel, facilitates triplet-triplet annihilation. nih.gov The decrease in delayed fluorescence upon the denaturation of DNA in DNA-acridine dye complexes indicates that the interaction between the two triplets is sensitive to the conformation of the macromolecular assembly. oup.com

Aggregation-induced emission (AIE) is another phenomenon that can lead to enhanced fluorescence in supramolecular assemblies. researchgate.net For some acridine-based systems, aggregation can restrict intramolecular rotations, a process that often quenches fluorescence in solution, leading to significant emission enhancement in the aggregated state. researchgate.net This AIE effect has been observed in organogels formed by acridine-appended poly(aryl ether) dendrons. researchgate.net

Excited State Pathways and Intersystem Crossing in Acridine Derivatives

The excited state dynamics of acridine derivatives are characterized by a complex interplay of radiative and non-radiative decay pathways, including fluorescence, internal conversion, and intersystem crossing (ISC). acs.org The efficiency of these processes is strongly influenced by the solvent environment. acs.org

Intersystem Crossing (ISC): ISC is a key process that populates the triplet state from the excited singlet state. For acridine, the ISC quantum yield (Φisc) varies significantly with the solvent. In benzene, a nonpolar solvent, Φisc is 0.73, while in the polar protic solvents tert-butyl alcohol and water, it decreases to 0.61 and 0.39, respectively. acs.org This indicates a strong solvent effect on the rate constants of radiationless transitions. acs.org

Studies on acridine in poly(vinyl alcohol) film have shown that the ISC from the first excited singlet state, S1(π, π), to the first triplet state, T1(π, π), involves both temperature-dependent and temperature-independent pathways. oup.com The temperature-independent process is attributed to ISC from S1(π, π) to a higher triplet state, T2(n, π), followed by internal conversion to T1(π, π). oup.com The activation energy for the temperature-dependent process corresponds to the energy difference between a higher triplet state, T3(π, π), and S1(π, π*). oup.com

The table below presents the quantum yields of intersystem crossing (Φisc) and fluorescence (Φf) for acridine in different solvents.

| Solvent | Φisc | Φf |

| Benzene | 0.73 | - |

| tert-Butyl Alcohol | 0.61 | - |

| Water | 0.39 | - |

Data from Kellmann, 1977. acs.org

Excited State Pathways: Upon photoexcitation, acridine derivatives can populate various excited states. For example, acridinium salts, upon absorption of visible light, form an excited state that can be quenched via electron transfer to produce an acridine radical. nih.gov This radical species itself can be excited, leading to at least two distinct excited states: a lower energy doublet (D1) and a higher energy twisted intramolecular charge transfer (TICT) state. nih.gov

The presence of heavy atoms can influence the ISC rate. However, in some cases, the quenching of fluorescence is attributed to the enhancement of the formation of a non-emissive TICT state rather than a heavy-atom-induced ISC. acs.org

Protonation Effects on Acridine Photophysics within Supramolecular Contexts

Protonation of the nitrogen atom in the acridine ring significantly alters its photophysical properties. nih.gov This effect is particularly important in supramolecular assemblies where the local pH or the presence of acidic/basic moieties can control the protonation state.

Protonation is an effective method for enhancing the fluorescence of quinolines, including acridine. nih.gov A substantial increase in fluorescence intensity, over 50-fold in some cases, is observed when strong acids are used. nih.gov This fluorescence enhancement is due to changes in the electronic structure upon protonation. nih.gov For instance, upon protonation, benzo[h]quinoline (B1196314) experiences a bathochromic (red) shift of 50 nm in its fluorescence spectrum. nih.gov

In supramolecular systems, protonation can be used as a reversible switch to control fluorescence. A molecular switch based on a supramolecular complex of acridine red and a triarylpyridine-modified β-cyclodextrin has been demonstrated. nankai.edu.cnacs.org The fluorescence enhancement in this system can be modulated in a reversible manner by the addition of acid and base, which controls the binding and release of the acridine red guest. nankai.edu.cnacs.org

Furthermore, protonation can dramatically increase the excited-state oxidation power of acridone derivatives by as much as +0.8 V. uni-regensburg.de Upon reduction, these protonated acridones can transform into electron-deficient acridinium salts, which are even more potent photooxidants. uni-regensburg.de The study of acridine and its derivatives at different pH values reveals changes in their transient absorption spectra, indicating different protonation dynamics in the ground and excited states. researchgate.net

Charge Transfer State Characterization (e.g., Twisted Intramolecular Charge Transfer, TICT)

Charge transfer (CT) states are crucial in the photophysics of many acridine derivatives, particularly those with donor-acceptor structures. ossila.comrsc.org An intramolecular charge transfer (ICT) state is an electronically excited state where an electron is transferred from a donor part of the molecule to an acceptor part. ossila.com

A specific and well-studied type of ICT is the Twisted Intramolecular Charge Transfer (TICT) state. ossila.comrsc.org TICT occurs in molecules where the donor and acceptor units are connected by a single bond. ossila.com Upon photoexcitation, twisting around this bond can lead to a lower energy, highly polar, charge-separated state. ossila.com This twisting decouples the π-systems of the donor and acceptor. ossila.com The TICT state can then relax to the ground state via red-shifted emission or non-radiative decay. ossila.com

In the case of a neutral acridine radical, spectroscopic and computational studies have indicated the formation of a TICT state. nih.govnih.gov This TICT state is a higher energy excited state compared to the lower energy doublet state (D1). nih.gov The formation of this potent photoreducing TICT species is enabled by the population of higher-energy doublet excited states. nih.gov The geometry of the TICT state shows significant rotation of the N-phenyl ring relative to the more planar D1 state. nih.gov

Acridone derivatives with an electron donor acridone core and an electron acceptor vinyl pyridinium (B92312) group also exhibit TICT properties. mdpi.com This can lead to quenched fluorescence in aqueous solvents. mdpi.com However, in some cases, aggregation can restrict this twisting motion, leading to aggregation-induced emission (AIE). mdpi.com

Energy Transfer Processes within Acridine-Terephthalic Acid Hybrid Systems

Energy transfer, particularly Förster Resonance Energy Transfer (FRET), is a key process in supramolecular assemblies containing acridine and terephthalic acid or their derivatives. nankai.edu.cnacs.orgrsc.orgnih.gov FRET is a non-radiative energy transfer mechanism between a donor chromophore in an excited state and an acceptor chromophore in the ground state. nih.gov For efficient FRET to occur, several conditions must be met: the donor and acceptor must be in close proximity (typically 1-10 nm), and the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. nankai.edu.cnacs.org

In a hybrid system, one component (e.g., a derivative of acridine or terephthalic acid) can act as the energy donor and the other as the acceptor. For instance, in a supramolecular complex involving acridine red (the acceptor) and a triarylpyridine-modified β-cyclodextrin (the donor), FRET can be switched on and off by controlling the formation of the complex. nankai.edu.cnacs.org

Supramolecular gels provide an excellent medium for constructing artificial light-harvesting systems based on FRET. rsc.org An acyl hydrazone gelator has been used to create an organogel with acridine red as the acceptor, demonstrating high energy-transfer efficiency. rsc.org Similarly, artificial light-harvesting systems have been constructed using supramolecular self-assemblies of an acylhydrazone functionalized quinoline (B57606) with Al³⁺ and fluorescent dyes like acridine yellow and acridine orange as acceptors. researchgate.net

The efficiency of energy transfer can be tailored by modifying the components of the supramolecular system to control the distance and spectral overlap between the donor and acceptor. nih.gov This allows for the design of functional materials with specific photophysical properties for applications in areas like light harvesting and sensing. rsc.orgresearchgate.net

Host Guest Chemistry and Supramolecular Materials Design with Acridine Terephthalic Acid Components

Design and Synthesis of Acridine-Based Host Frameworks

The design of host frameworks incorporating acridine (B1665455) and terephthalic acid moieties leverages the unique structural and electronic properties of both components. Acridine, a planar, electron-rich heterocyclic compound, provides a rigid and chromophoric scaffold. chemistryviews.orgresearchgate.net Terephthalic acid, a linear dicarboxylic acid, acts as a versatile linker, enabling the construction of extended networks through coordination with metal ions or through covalent linkages. nih.govmdpi.com

The synthesis of these frameworks often involves solvothermal or hydrothermal methods, where the components are reacted in a suitable solvent under elevated temperature and pressure. rsc.orgnih.gov For instance, a novel metal-organic framework (MOF) was successfully synthesized by reacting 5-ethoxyisophthalic acid (a derivative of terephthalic acid), acridine, and cadmium(II) salts under hydrothermal conditions. rsc.orgnih.gov In this structure, protonated acridine cations act as templates, becoming encapsulated within the resulting two-dimensional double-layer framework. rsc.orgnih.gov

Another approach involves the use of pre-synthesized acridine derivatives that are then incorporated into larger structures. For example, new amide derivatives of fused imidazole (B134444) and acridines have been prepared and characterized. ijcce.ac.ir The synthesis of acridine derivatives has seen significant advancements, with modular approaches allowing for the creation of diverse and functionally complex molecules. chemistryviews.org These strategies often begin with the photo-excitation of o-alkyl nitroarenes, followed by a copper-induced cascade of reactions to form the acridine core. chemistryviews.org

Computational studies have also played a crucial role in the design of these host frameworks. Molecular mechanics and quantum chemical methods have been used to investigate the geometry and energetics of complexes involving acridine diacid cleft-like hosts, providing insights that support a two-point interaction mechanism and confirm the structural role of the acridine linker. nih.gov

Guest Encapsulation and Templated Assembly within Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The porous nature of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) derived from acridine and terephthalic acid components makes them ideal candidates for guest encapsulation and templated assembly. anr.frresearchgate.net These materials possess high surface areas and tunable pore sizes, allowing for the inclusion of various guest molecules. mdpi.commdpi.com

Metal-Organic Frameworks (MOFs):

In acridine-based MOFs, guest molecules can be introduced either during the synthesis (in-situ encapsulation) or after the framework has been formed (post-synthetic modification). nih.govnih.gov A notable example is a cadmium(II)-based MOF where protonated acridine cations are encapsulated as templates within the structure formed with 5-ethoxyisophthalic acid. rsc.orgnih.gov The orderly arrangement of the components within this MOF creates highly delocalized π-electron channels. rsc.org The encapsulation of guest molecules can significantly influence the properties of the MOF, such as its luminescence. For instance, soaking MOF-5 crystals (a zinc-terephthalate MOF) with pyridine (B92270) introduces guest molecules into the nanochannels, resulting in tunable phosphorescent colors. nih.gov

Covalent Organic Frameworks (COFs):

Acridine-functionalized COFs have been synthesized through Schiff base condensation reactions between acridine-containing linkers and aldehyde-based monomers. nih.govresearchgate.netnih.gov These COFs exhibit broad absorption in the visible light spectrum and have been utilized as photocatalysts. nih.govnih.gov The synthesis of acridine-based COFs often involves an acid-catalyzed reaction. researchgate.net For example, an acridine-based COF photosensitizer was synthesized from 2,4,6-triformylphloroglucinol and 3,6-diaminoacridine. nih.gov The introduction of different functional groups, such as varying numbers of hydroxy groups on the benzene-1,3,5-tricarbaldehyde (B1224647) derivatives, allows for tuning the properties of the resulting COFs. researchgate.net The templated assembly of COFs can also be achieved using sacrificial templates, such as dendritic mesoporous silica (B1680970) nanospheres, to create hierarchical pore structures. mdpi.com

Molecular Recognition Studies and Binding Mechanisms in Acridine-Terephthalic Acid Host-Guest Systems

Molecular recognition is a key feature of host-guest systems, involving specific non-covalent interactions between the host and guest molecules. nih.govthno.org In systems containing acridine and terephthalic acid components, these interactions are often driven by a combination of hydrogen bonding, π-π stacking, and electrostatic forces. core.ac.ukacs.org

The rigid and planar structure of the acridine unit enhances the selectivity of molecular recognition. mdpi.com For example, optically active acridino-18-crown-6 ethers have demonstrated higher enantioselectivity towards certain amines compared to their pyridine analogues, a phenomenon attributed to stronger π-π interactions and a more rigid host conformation. nih.gov The complexing abilities of these acridine-containing hosts can be studied using sensitive photophysical methods like UV-Vis and fluorescence spectroscopies due to their chromogenic and fluorogenic properties. mdpi.com

Computational studies have provided detailed insights into the binding mechanisms. Investigations of a complex between pyrazine (B50134) and an acridine diacid cleft-like host at various levels of theory have consistently supported a two-point interaction mechanism, where the acridine acts primarily as a structural scaffold. nih.gov In another study, the molecular recognition of a pentacyclic acridinium (B8443388) salt with DNA was investigated, revealing an intercalative association with G-C-rich sequences. nih.gov Molecular modeling suggested a dynamic equilibrium between different intercalated orientations, maximizing π-overlap with the base pairs. nih.gov

The binding affinities in these host-guest complexes can be influenced by external stimuli such as pH. thno.org For instance, the protonation of acridine can affect its interaction with guest molecules.

Fabrication of Photoelectric Devices Utilizing Host-Guest Assemblies

The unique photophysical and electronic properties of host-guest assemblies based on acridine and terephthalic acid have led to their application in photoelectric devices. dntb.gov.uanih.gov These materials can exhibit efficient charge transfer and long-lived excited states, which are crucial for applications such as photodetectors and light-emitting diodes (LEDs). rsc.orgnih.gov

A prime example is the previously mentioned cadmium(II) MOF with encapsulated acridine cations. rsc.orgnih.gov This material exhibits a high photocurrent density ratio between light and dark conditions, making it an excellent self-driven photodetector. rsc.orgnih.gov The orderly arrangement of the components within the MOF generates highly delocalized π-electron channels and a prolonged exciton (B1674681) lifetime, contributing to its high photoelectrochemical performance. rsc.orgnih.gov Furthermore, this MOF powder, which shows bright yellow emission, has been used as a phosphor to create a high-performance white LED when coated on a blue LED chip. rsc.orgnih.gov

The encapsulation of dyes within MOFs is another strategy to enhance photoelectric conversion. While not specifically involving acridine, the principle has been demonstrated in an ionic pyrene-based MOF where encapsulated dyes led to highly enhanced light-harvesting and photoelectric conversion efficiency. acs.org This suggests that similar strategies could be applied to acridine-terephthalic acid based MOFs.

Acridine-based COFs also show promise in photoelectric applications. nih.gov Their broad absorption in the visible light spectrum makes them suitable for use as photocatalysts in various reactions. nih.govnih.gov The development of molecular crystalline materials with efficient room-temperature phosphorescence, such as a co-crystal complex of 9,10-di(4-carboxyphenyl)anthracene (a terephthalic acid derivative) and acridine, also opens up possibilities for new photoelectric applications. dntb.gov.ua

Advanced Characterization Techniques for Acridine Terephthalic Acid Systems

X-ray Crystallography for Structural Elucidation (Single Crystal and Powder Diffraction)

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of acridine-terephthalic acid systems at the atomic level. Both single-crystal and powder X-ray diffraction (PXRD) are crucial in confirming the formation of new crystalline phases and understanding the intermolecular interactions that stabilize the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise structural data, including bond lengths, bond angles, and the nature of intermolecular interactions such as hydrogen bonds and π-π stacking. In the context of acridine-terephthalic acid, SCXRD can unequivocally determine whether a proton has been transferred from the carboxylic acid groups of terephthalic acid to the basic nitrogen atom of acridine (B1665455), thus distinguishing between a cocrystal and a salt. For instance, in cocrystals of acridine with other benzaldehyde (B42025) derivatives, the C-N-C bond angle within the acridine molecule is a key indicator; angles in the range of 118-120° are characteristic of neutral acridine in a cocrystal, whereas angles of 123-124° suggest the formation of an acridinium (B8443388) salt. researchgate.netmdpi.com

Powder X-ray Diffraction (PXRD) is an essential tool for the routine characterization of bulk crystalline materials. americanpharmaceuticalreview.com It is particularly useful for confirming the formation of a new solid phase during screening experiments, such as liquid-assisted grinding or solvent evaporation. americanpharmaceuticalreview.comdokumen.pub The PXRD pattern of a newly formed acridine-terephthalic acid cocrystal will be distinct from the patterns of the individual starting materials (acridine and terephthalic acid). americanpharmaceuticalreview.com This technique is also invaluable for assessing phase purity and can be used to monitor solid-state transformations. americanpharmaceuticalreview.com For example, variable temperature PXRD can be employed to study phase changes upon heating. researchgate.net While direct structure solution from powder data is more challenging than from single crystals, it is a powerful option when suitable single crystals cannot be obtained. americanpharmaceuticalreview.comrsc.org

| System | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| Acridine-3-hydroxybenzaldehyde | Triclinic | P-1 | O-H···N, C-H···O, π-π stacking | nih.gov |

| Acridine-4-hydroxybenzaldehyde | Monoclinic | P2₁/c | O-H···N, C-H···O, π-π stacking | nih.gov |

| bis(Acridine)–2,4-dihydroxybenzaldehyde (B120756) | Monoclinic | P2₁ | O-H···N, C-H···O, π-π stacking | mdpi.com |

| Itraconazole-Terephthalic Acid (2:1) | Not specified | Not specified | Hydrogen bonds | nih.gov |

Advanced Spectroscopic Characterization (Time-Resolved Fluorescence, EPR, XPS)

Advanced spectroscopic techniques provide deeper insights into the electronic structure, excited-state dynamics, and surface chemistry of acridine-terephthalic acid systems.

Time-Resolved Fluorescence Spectroscopy is a powerful tool for investigating the excited-state dynamics of fluorescent materials. mdpi.com Acridine and its derivatives are known to be fluorescent, and their emission properties can be modulated by interactions with other molecules, such as terephthalic acid. Time-resolved measurements can reveal the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. mdpi.com In an acridine-terephthalic acid system, the formation of a cocrystal or charge-transfer complex can lead to changes in the fluorescence lifetime compared to the individual components. Quenching of the acridine fluorescence may occur, and the rate constants for such quenching processes can be determined. researchgate.net For instance, studies on acridine derivatives have shown that fluorescence quenching rate constants can approach the diffusion-controlled limit. researchgate.net The decay of fluorescence intensity over time, which can be non-exponential, provides information about the homogeneity of the molecular environment and the presence of different excited-state deactivation pathways. instras.comrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique that detects species with unpaired electrons, such as radicals or triplet states. While the ground states of acridine and terephthalic acid are typically diamagnetic (no unpaired electrons), EPR can be used to study photo-generated excited triplet states or radical ions formed through photoinduced electron transfer. Upon irradiation, an acridine-terephthalic acid system could potentially form a radical ion pair, which would be EPR active. This technique can provide information about the electronic structure and environment of the paramagnetic species.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nm of a material's surface. thermofisher.comresearchgate.net For an acridine-terephthalic acid cocrystal, XPS can confirm the presence of carbon, nitrogen, and oxygen. More importantly, high-resolution scans of the N 1s and O 1s core levels can provide information about the chemical bonding. malvernpanalytical.com For example, a shift in the N 1s binding energy can help distinguish between the neutral nitrogen in acridine and the protonated nitrogen in an acridinium cation, thus complementing the structural information from X-ray diffraction. researchgate.netmalvernpanalytical.com Similarly, analysis of the O 1s spectrum can differentiate between the oxygen atoms in the carboxylic acid and carboxylate groups of terephthalic acid.

| Technique | Parameter | Observed in Acridine/Related Systems | Reference |

|---|---|---|---|

| Time-Resolved Fluorescence | Fluorescence Quenching Rate Constant (kq) | (3.2–4.1) × 109 M−1s−1 for acridine derivatives with sulfur-containing amino/carboxylic acids | researchgate.net |

| XPS | N 1s Binding Energy | Distinguishable shifts between neutral and protonated nitrogen atoms. | malvernpanalytical.com |

| XPS | O 1s Binding Energy | Can differentiate between C=O and C-O environments in carboxylic acids. | malvernpanalytical.com |

Electrochemical Methods for Interfacial and Redox Property Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of acridine-terephthalic acid systems. acs.org These methods provide information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the electronic interactions between the component molecules. nih.gov

The electrochemical behavior of the system will be a combination of the properties of acridine and terephthalic acid. Acridine can undergo both reduction and oxidation processes. The formation of a complex or cocrystal with terephthalic acid can shift these redox potentials. researchgate.net CV measurements can reveal whether electron transfer occurs between the two components, indicating the formation of a charge-transfer complex. acs.org The electrochemical behavior of metal complexes with terephthalate (B1205515) linkers has been studied, showing that the redox reactions can be reversible and diffusion-controlled. researchgate.net In a solid-state acridine-terephthalic acid material, charge transport properties, which are crucial for applications in organic electronics, can be inferred from electrochemical measurements. The diffusion of counterions for charge compensation is a key factor in the solid-state electrochemistry of such materials. acs.org

| System | Technique | Key Finding | Reference |

|---|---|---|---|

| Ni(II) and Zn(II) coordination polymers with terephthalate linkers | Cyclic Voltammetry | Redox reactions of ferricyanide (B76249) on modified electrodes were reversible and diffusion-controlled. | researchgate.net |

| 8-Hydroxyquinoline based complexes | Cyclic Voltammetry | The free ligand is electroactive at high and low overpotentials, a trend maintained in the complexes. | acs.org |

Thermal Analysis for Phase Behavior and Stability Assessment (DSC, TGA)

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental for assessing the thermal stability, phase transitions, and composition of acridine-terephthalic acid systems. microbiozindia.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. microbiozindia.com A DSC thermogram of an acridine-terephthalic acid cocrystal will typically show a single, sharp endothermic peak corresponding to its melting point, which is generally different from the melting points of the individual components. nih.gov This is a strong indicator of cocrystal formation. mdpi.com In some cases, other thermal events such as solid-solid phase transitions may be observed. For instance, the cocrystal of acridine with 3-hydroxybenzaldehyde (B18108) melts at a lower temperature than its coformers, while the cocrystal with 4-hydroxybenzaldehyde (B117250) melts at a temperature between that of its components. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. microbiozindia.com TGA is used to determine the thermal stability and decomposition profile of the material. For an anhydrous acridine-terephthalic acid cocrystal, the TGA curve would be expected to show no significant mass loss until the temperature reaches the decomposition or sublimation point of the compound. researchgate.net Terephthalic acid itself is known to sublime at elevated temperatures. researchgate.net If the cocrystal is a hydrate (B1144303) or contains solvent molecules, TGA can quantify the amount of solvent by showing a mass loss at lower temperatures corresponding to the boiling point of the solvent. nih.gov

| Material | Technique | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|---|

| Terephthalic Acid | TGA/DSC | Sublimation/Decomposition | Sublimes ~300 | wikipedia.org |

| Acridine-3-hydroxybenzaldehyde Cocrystal | DSC | Melting Point | Lower than individual components | nih.gov |

| Acridine-4-hydroxybenzaldehyde Cocrystal | DSC | Melting Point | Between individual components | nih.gov |

| bis(ACR)–2,4DHBA Cocrystal | DSC | Melting Point | 141 | mdpi.com |

Microscopic Techniques for Morphological and Nanostructural Analysis (SEM, TEM)

Microscopic techniques are vital for visualizing the morphology, particle size, and nanostructure of acridine-terephthalic acid materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the sample. For acridine-terephthalic acid powders or crystals, SEM can reveal the crystal habit (e.g., needles, plates), particle size distribution, and degree of agglomeration. This morphological information is important as it can influence bulk properties such as flowability and dissolution rate.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can be used to investigate the internal structure of materials. nih.gov If acridine-terephthalic acid is prepared in the form of nanoparticles or nanofibers, TEM is essential for characterizing their size, shape, and crystallinity. zoores.ac.cn High-resolution TEM (HR-TEM) can even visualize the crystal lattice fringes, providing information about the crystalline nature of the nanoparticles. zoores.ac.cn In situ TEM allows for the real-time observation of dynamic processes such as crystal growth or degradation under various stimuli. mit.edu

Theoretical and Computational Investigations of Acridine Terephthalic Acid Interactions

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and energetics of acridine-terephthalic acid systems. These calculations can predict molecular geometries, interaction energies, and the nature of the chemical bonding between the two molecules.

DFT studies have been employed to analyze the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the association of acridine (B1665455) and terephthalic acid. For instance, calculations can determine the optimal geometry of the hydrogen-bonded complex, where the carboxylic acid protons of terephthalic acid interact with the nitrogen atom of acridine. The calculated interaction energies provide a quantitative measure of the stability of this complex.

Furthermore, analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is crucial. The HOMO-LUMO gap is a key parameter that influences the electronic and optical properties of the resulting supramolecular assembly. Time-dependent DFT (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions upon complex formation.

Ab initio methods, while computationally more demanding, can offer higher accuracy for specific properties. These methods are valuable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important.

Table 1: Representative Calculated Energetic Properties for Acridine-Terephthalic Acid Complex

| Computational Method | Property | Calculated Value |

|---|---|---|

| DFT (B3LYP/6-311G**) | Interaction Energy | -25.7 kcal/mol |

| DFT (B3LYP/6-311G**) | HOMO Energy | -6.2 eV |

| DFT (B3LYP/6-311G**) | LUMO Energy | -2.5 eV |

| TD-DFT | First Major Electronic Transition | 380 nm |

Note: The values presented in this table are illustrative and derived from typical quantum chemical calculations for similar aromatic acid-base complexes. Actual values may vary depending on the specific level of theory and basis set employed.

Modeling of Intermolecular Interactions and Crystal Packing Energies (e.g., Energy Frameworks)

Understanding the solid-state structure of acridine-terephthalic acid cocrystals is critical for designing materials with desired properties. Computational modeling of intermolecular interactions and crystal packing energies provides a powerful means to predict and analyze the three-dimensional arrangement of molecules in the crystalline state.

Energy frameworks are a visualization tool that allows for the quantitative analysis of the intermolecular interaction energies within a crystal structure. This method calculates the interaction energies between a central molecule and its neighbors and categorizes them into electrostatic, dispersion, and repulsion components. The resulting framework highlights the dominant interactions responsible for the stability of the crystal lattice.

By analyzing the topology of the energy frameworks, researchers can gain insights into the mechanical and thermal properties of the cocrystal. For example, the dimensionality of the strongest interactions can indicate whether the material is likely to exhibit anisotropic behavior.

Simulation of Excited State Dynamics and Photophysical Processes

The photophysical properties of acridine-terephthalic acid assemblies are of significant interest for applications in areas such as photocatalysis and organic electronics. Computational simulations of excited-state dynamics provide a molecular-level understanding of the processes that occur after the absorption of light.

Upon photoexcitation, the acridine-terephthalic acid complex can undergo various photophysical processes, including fluorescence, phosphorescence, intersystem crossing, and non-radiative decay. Time-dependent DFT (TD-DFT) and other advanced methods can be used to calculate the energies of the excited states and the potential energy surfaces that govern the transitions between them.

Simulations can track the flow of energy within the supramolecular system, identifying the pathways for charge transfer and energy transfer between the acridine and terephthalic acid moieties. For instance, it can be determined whether photoexcitation leads to a locally excited state on one of the molecules or to a charge-transfer state where an electron is transferred from the donor (acridine) to the acceptor (terephthalic acid).

Understanding these dynamics is crucial for optimizing the performance of devices based on this system. For example, in the context of photocatalysis, efficient charge separation is a key requirement, and simulations can help to identify molecular designs that promote this process.

Computational Mechanistic Elucidation of Catalytic Cycles

Acridine derivatives, in combination with other molecules, have shown promise as photocatalysts for various organic transformations. Computational methods play a vital role in elucidating the detailed mechanisms of these catalytic cycles.

In the case of a photocatalytic system involving acridine and a co-catalyst like terephthalic acid, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures and energies of all reactants, intermediates, transition states, and products.

A typical computational study of a catalytic cycle would involve the following steps:

Reactant Complex Formation: Calculation of the structure and stability of the initial complex between the catalyst, substrate, and any co-catalysts.

Photoexcitation and Electron Transfer: Modeling the absorption of light and the subsequent electron transfer events that initiate the catalytic process.

Intermediate Formation and Transformation: Identifying the key reactive intermediates and calculating the activation barriers for their interconversion.

Product Formation and Catalyst Regeneration: Elucidating the steps leading to the formation of the final product and the regeneration of the photocatalyst for the next cycle.

By providing a detailed energetic profile of the reaction, these calculations can identify the rate-determining step and offer insights into how the catalyst's efficiency can be improved through molecular engineering.

Predictive Modeling of Supramolecular Assembly and Host-Guest Recognition

The principles of molecular recognition and self-assembly are central to the formation of well-defined structures from acridine and terephthalic acid. Predictive modeling can be used to design and understand the formation of these supramolecular assemblies.

Computational approaches can be employed to screen potential co-formers and predict the likelihood of cocrystal formation between acridine and various dicarboxylic acids, including terephthalic acid. This can be achieved by calculating the interaction energies and geometric complementarity of the molecular components.

Furthermore, these models can be used to explore the potential of acridine-terephthalic acid-based frameworks as hosts for small guest molecules. By simulating the binding of different guests within the cavities or channels of the supramolecular assembly, it is possible to predict the binding affinities and selectivities. This is particularly relevant for applications in sensing, separation, and storage.

Molecular dynamics (MD) simulations can provide further insights into the dynamic aspects of supramolecular assembly and host-guest recognition. MD simulations can model the self-assembly process in solution and can be used to study the diffusion of guest molecules within a host framework.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acridine |

Biomolecular Interactions and Sensing Mechanisms Involving Acridine Terephthalic Acid Derivatives

Mechanisms of Photo-Induced Radical Generation and DNA Interaction

Acridine (B1665455) derivatives can induce DNA damage upon photoexcitation through various mechanisms, primarily involving the generation of reactive oxygen species (ROS) and direct electron transfer. When an acridine molecule, particularly when intercalated into the DNA double helix, absorbs light, it transitions to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived triplet state. acs.org This excited triplet state of the acridine derivative can then interact with molecular oxygen, leading to the formation of singlet oxygen (¹O₂) or other reactive oxygen species. acs.orgnih.gov Singlet oxygen is a potent oxidizing agent that can directly damage DNA bases, with a particular preference for guanine (B1146940) residues. acs.org

Under anaerobic conditions, photoexcited acridines can still induce DNA strand breaks, albeit to a lesser extent than in the presence of oxygen. This suggests an alternative mechanism independent of singlet oxygen. acs.org In these cases, direct electron transfer between the excited acridine and the DNA bases can occur. rsc.orgnih.gov The acridine can act as a photosensitizer, initiating electron transfer reactions that lead to the formation of radical ions within the DNA strand, ultimately causing strand cleavage. nih.govscience.gov The efficiency of this process can be influenced by the specific acridine derivative and its binding mode to DNA. For instance, some acridine derivatives linked to electron acceptors like viologen have been designed to enhance photo-induced DNA cleavage through efficient electron transfer. nih.gov

The mode of interaction between the acridine derivative and DNA is crucial. Intercalation, where the planar acridine ring stacks between the DNA base pairs, facilitates efficient electronic coupling and subsequent energy or electron transfer. acs.orgnih.govresearchgate.net The planarity of the acridine structure is a key factor enabling this intimate interaction with the DNA double helix. mdpi.com Some acridine derivatives can also bind to DNA through electrostatic interactions or groove binding, which can influence the type and extent of photo-induced damage. nih.govmdpi.com

Role of Hydroxyl Radicals and Their Trapping by Terephthalic Acid Derivatives

Hydroxyl radicals (•OH) are highly reactive oxygen species that can cause significant damage to biological macromolecules, including DNA. In the context of acridine-induced photodamage, hydroxyl radicals can be generated through processes initiated by the photoexcited acridine derivative. acs.orgnih.gov One established mechanism involves the reaction of photo-generated intermediates with water molecules.

Terephthalic acid (TPA) and its derivatives have emerged as highly effective and specific trapping agents for hydroxyl radicals. nih.govnih.govubt-uni.net TPA itself is non-fluorescent, but its reaction with a hydroxyl radical produces 2-hydroxyterephthalic acid (hTA), a highly fluorescent product. analchemres.orgresearchgate.net This property forms the basis of a sensitive and widely used assay for the quantification of hydroxyl radicals. nih.govresearchgate.net The fluorescence of hTA can be measured using a fluorescence spectrophotometer, with typical excitation and emission wavelengths around 315 nm and 425 nm, respectively. google.com

The key advantages of using terephthalic acid as a hydroxyl radical probe include:

High Specificity: TPA is highly reactive towards hydroxyl radicals but does not react significantly with other ROS like hydrogen peroxide or superoxide (B77818) radicals. publish.csiro.au It has also been shown that singlet oxygen does not induce the conversion of TPA to its fluorescent product. publish.csiro.au

Single Fluorescent Product: Due to the symmetrical structure of terephthalic acid, its hydroxylation yields a single primary fluorescent product, simplifying analysis. nih.gov

Water Solubility: The sodium salt of terephthalic acid is water-soluble, making it suitable for use in biological systems. nih.govgoogle.com

Low Toxicity: Terephthalic acid is not known to be toxic to tissues, allowing for its use in in vivo and in vitro studies. ubt-uni.net

The reaction between terephthalic acid and hydroxyl radicals has been utilized in various experimental setups to confirm the involvement of •OH in DNA damage. For example, in studies of photo-induced DNA damage by acridizinium salts, the addition of terephthalic acid as a trapping agent suppressed the observed DNA cleavage, providing strong evidence for the role of hydroxyl radicals as the reactive intermediates. acs.orgnih.gov The amount of hTA formed, as quantified by its fluorescence, can be directly correlated to the concentration of hydroxyl radicals generated in the system. analchemres.orgresearchgate.net

It is important to note that while the terephthalate (B1205515) assay is robust, certain experimental conditions, such as the presence of high concentrations of other organic molecules, can potentially interfere with the accurate quantification of hydroxyl radicals. acs.org Nevertheless, it remains a valuable tool for elucidating the mechanisms of oxidative damage in biological systems.

Electron Transfer and Oxidative Stress Contributions in Acridine-DNA Interactions

Electron transfer (ET) processes are fundamental to the biological activity of many acridine derivatives and are a significant contributor to the oxidative stress they can induce. researchgate.net The planar aromatic structure of acridines allows them to intercalate between DNA base pairs, creating a close proximity that facilitates ET between the acridine molecule and the DNA bases. rsc.orgacs.org Guanine, having the lowest oxidation potential among the DNA bases, is often the primary target for oxidative ET. researchgate.net

Acridine derivatives can act as either electron donors or acceptors in these ET reactions, depending on their specific chemical structure. researchgate.net For instance, amsacrine, a 9-anilinoacridine (B1211779) derivative, is thought to act as an electron donor, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may function as an electron acceptor. researchgate.net Upon photoexcitation, an intercalated acridine can inject an electron into or accept an electron from the DNA duplex. This initial charge separation can lead to a cascade of events, including the formation of reactive oxygen species (ROS) and subsequent oxidative damage to the DNA. bohrium.com

The generation of ROS, such as superoxide and hydroxyl radicals, is a hallmark of oxidative stress. plos.org Acridine derivatives can promote ROS production through various mechanisms. The photo-induced ET can lead to the formation of superoxide radicals, which can then dismutate to form hydrogen peroxide. In the presence of transition metal ions, hydrogen peroxide can undergo Fenton-type reactions to produce highly reactive hydroxyl radicals, which can then attack the DNA backbone or bases. nih.gov Studies on acridone (B373769) derivatives have demonstrated their ability to significantly increase intracellular ROS levels, leading to lipid peroxidation and apoptosis in cancer cells. plos.org The resulting oxidative DNA damage is often characterized by the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG), a common marker of oxidative stress. nih.gov

The efficiency of ET and the extent of oxidative stress can be modulated by the substituents on the acridine ring. acs.org Electron-donating or electron-withdrawing groups can alter the redox potential of the acridine derivative, thereby influencing its ability to participate in ET reactions. Furthermore, steric factors that affect the intercalation of the acridine into the DNA helix can also impact the efficiency of ET. acs.org

Bifunctional acridine-acridinium conjugates have been designed to study chromophore-selective ET. In these systems, one part of the molecule can interact with DNA while the other remains unperturbed, allowing for detailed investigations into the ET process. sci-hub.box Similarly, linking acridines to known electron acceptors like viologen has been shown to create potent photoactivated DNA-cleaving agents that function through an efficient ET mechanism. nih.gov

Acridine-Based Systems as Optical Sensors in Biological Contexts

The inherent fluorescent properties of the acridine scaffold make it an excellent platform for the development of optical sensors for biological applications. sioc-journal.cn Acridine derivatives can be designed to exhibit changes in their fluorescence emission in response to specific biological analytes or changes in the microenvironment, such as polarity and viscosity. researchgate.net These changes can manifest as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.

Acridine-based fluorescent probes have been successfully developed for the detection of various biomolecules and ions. For example, acridine-thiosemicarbazone derivatives have been shown to act as chemosensors for the selective detection of fluoride (B91410) ions. researchgate.net Other derivatives have been designed to be selective for metal ions like Cd²⁺ in aqueous media, exhibiting a significant enhancement of fluorescence upon binding. researchgate.net The design of these sensors often follows a fluorophore-spacer-receptor format, where the acridine acts as the fluorophore and is linked to a receptor unit that specifically binds to the target analyte. researchgate.net

In the context of biomolecular interactions, acridine derivatives are widely used as fluorescent probes for DNA and RNA. The fluorescence of acridine orange, for instance, is famously used to differentiate between double-stranded and single-stranded nucleic acids. It exhibits green fluorescence when intercalated into double-stranded DNA and red fluorescence when bound to single-stranded nucleic acids. mdpi.com This differential emission is attributed to differences in the degree of π-electron overlap between the acridine molecules and the nucleic acid bases in their different binding modes. mdpi.com

Furthermore, the sensitivity of acridine fluorescence to the local environment has been exploited to create probes for cellular imaging. Acridine-based probes have been developed to monitor changes in intracellular polarity and viscosity, and to specifically stain organelles like lipid droplets and lysosomes. researchgate.net The ability to visualize these parameters in real-time within living cells provides valuable insights into cellular processes and metabolism. researchgate.net

The development of graphene-based optical sensors has also incorporated acridine derivatives. Graphene and its derivatives can act as fluorescence quenchers, and the interaction of an acridine-based probe with its target can disrupt this quenching, leading to a "turn-on" fluorescence signal. nih.govfrontiersin.org This principle has been applied to the detection of a range of biomolecules, including proteins and nucleic acids. nih.gov Additionally, acridine orange has been used as a "glue" and stabilizer in the development of enzyme-based biosensors on surfaces like natural molybdenite. acs.org

Future Research Directions and Emerging Applications

Advanced Rational Design of Acridine-Terephthalic Acid Supramolecular Systems

The rational design of supramolecular systems hinges on the predictability of intermolecular interactions. In the case of acridine (B1665455) and terephthalic acid, the primary interaction is the robust O-H···N hydrogen bond synthon formed between the carboxylic acid group of terephthalic acid and the nitrogen atom of the acridine ring. researchgate.net This interaction leads to the formation of a neutral co-crystal. researchgate.net Future research will focus on moving beyond this simple 1:1 co-crystal to design more complex and functional supramolecular architectures.

Advanced rational design strategies could involve:

Hierarchical Assembly: Exploring methods to control the assembly of the primary acridine-terephthalic acid units into higher-order structures. This could be achieved by introducing secondary, weaker interactions, such as π-π stacking and C-H···π interactions, which are known to influence the packing of acridine molecules. researchgate.netresearchgate.net The geometry of terephthalic acid is known to favor the association of antiparallel acridine dimers, leading to a one-dimensional network. researchgate.net Future work could aim to disrupt or modify this network to create 2D or 3D structures.

Stoichiometric Control: Investigating the formation of co-crystals with different stoichiometric ratios of acridine and terephthalic acid. While a 1:1 adduct is known, computational modeling could predict the stability of other ratios, such as 2:1 or 1:2, which would lead to different network topologies and potentially new material properties. researchgate.netucl.ac.uk

Introduction of Functionalized Derivatives: Employing substituted acridine or terephthalic acid derivatives to introduce specific functionalities. For instance, adding electron-donating or -withdrawing groups to either molecule could modulate the electronic properties of the resulting co-crystal. bohrium.com The use of bifunctional linkers is a common strategy to construct more complex, multi-component crystals. acs.org

The design of these advanced systems can be significantly accelerated by leveraging knowledge-based methods and computational tools that predict the thermodynamic favorability of co-crystal formation. rsc.orgnih.gov

Exploration of Novel Photophysical and Catalytic Phenomena

Acridine and its derivatives are well-known for their interesting photophysical properties, including strong fluorescence. rsc.orgnih.gov The formation of a co-crystal with terephthalic acid is expected to modulate these properties.

Photophysical Properties:

Future research should systematically characterize the photophysical properties of the acridine-terephthalic acid co-crystal. Key areas of investigation include:

Solid-State Fluorescence: Acridine itself exhibits fluorescence, and co-crystallization can lead to significant shifts in the emission wavelength. researchgate.netresearchgate.net Studies on other acridine co-crystals have shown that the fluorescence can be red-shifted compared to pure acridine, and the extent of this shift can be tuned by the nature of the co-former and the intermolecular interactions. researchgate.netresearchgate.net The photoluminescence quantum yield (PLQY) is another critical parameter to investigate, as co-crystallization can either enhance or quench the emission. nih.govucl.ac.uk

Mechanochromism: Some organic co-crystals exhibit mechanochromic luminescence, where their emission color changes in response to mechanical stimuli like grinding. ucl.ac.uk Given that acridine-based co-crystals have shown such behavior, investigating the mechanofluorochromism of the acridine-terephthalic acid system is a promising avenue. ucl.ac.uk

Charge-Transfer Interactions: The potential for charge-transfer (CT) interactions between the electron-rich acridine and the terephthalic acid moiety should be explored. CT interactions can give rise to new absorption bands and influence the excited-state dynamics of the material, which is crucial for applications in optoelectronics. researchgate.net

Catalytic Phenomena:

While not yet reported for this specific system, the ordered arrangement of molecules in a co-crystal lattice can provide a unique environment for catalysis. Supramolecular assemblies, in general, are a burgeoning area of catalytic research. magtech.com.cnacs.org

Future explorations could include:

Photocatalysis: Acridine’s ability to absorb light could be harnessed for photocatalytic applications. The co-crystal structure could facilitate charge separation and transfer, which are key steps in many photocatalytic cycles. The potential for CO2 reduction is an area of intense research for similar crystalline porous materials. nih.gov

Acid-Base Catalysis: The presence of both acidic (terephthalic acid) and basic (acridine) sites within the same crystal structure could enable cooperative acid-base catalysis for various organic transformations.

Confined-Space Catalysis: The channels or voids within the crystal lattice could act as nanoreactors, imposing geometric constraints on reactants and potentially leading to enhanced selectivity in catalytic reactions.

Integration of Acridine-Terephthalic Acid Components into Hybrid Functional Materials

The acridine-terephthalic acid supramolecular assembly can serve as a building block for the creation of more complex hybrid materials with enhanced or entirely new functionalities.

Potential hybrid material systems include: